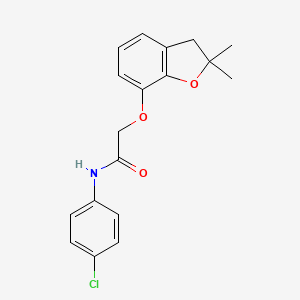![molecular formula C23H23N5O5S B11279282 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11279282.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound that features a benzodioxin ring, a triazinyl group, and a butanamide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide likely involves multiple steps, including the formation of the benzodioxin ring, the triazinyl group, and their subsequent coupling with the butanamide moiety. Typical synthetic routes might include:
Formation of Benzodioxin Ring: This could involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of Triazinyl Group: This might involve the reaction of acetamidophenyl derivatives with triazine precursors under acidic or basic conditions.
Coupling Reactions: The final step would involve coupling the benzodioxin and triazinyl intermediates with a butanamide derivative, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification Techniques: Use of chromatography, crystallization, or recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring might be susceptible to oxidation under strong oxidizing conditions.
Reduction: The triazinyl group could be reduced to its corresponding amine under reducing conditions.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or triazinyl rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
科学的研究の応用
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes or Receptors: Inhibiting or activating specific biochemical pathways.
Interacting with DNA or RNA: Modulating gene expression or protein synthesis.
Modulating Cellular Pathways: Affecting signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-aminophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
Uniqueness
The uniqueness of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C23H23N5O5S |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
InChI |
InChI=1S/C23H23N5O5S/c1-3-19(21(30)25-14-8-9-17-18(12-14)33-11-10-32-17)34-23-26-22(31)20(27-28-23)15-6-4-5-7-16(15)24-13(2)29/h4-9,12,19H,3,10-11H2,1-2H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChIキー |
NOWHJGGIZRUDHL-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)SC3=NN=C(C(=O)N3)C4=CC=CC=C4NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethylphenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11279206.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B11279209.png)

![9-(3-chlorophenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11279218.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11279225.png)
![1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one](/img/structure/B11279246.png)

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B11279257.png)
![N-(4-ethoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11279260.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11279261.png)
![Ethyl 3-({[1-(3-methylphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11279268.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide](/img/structure/B11279269.png)
